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Compound of Interest

Compound Name:

1-[1-(2-

Phenylethyl)cyclopentyl]methana

mine

Cat. No.: B13601486

Get Quote

Executive Summary
1-[1-(2-phenylethyl)cyclopentyl]methanamine represents a "privileged scaffold" in medicinal

chemistry, characterized by a gem-disubstituted cyclopentane core. This structural motif

effectively locks the spatial orientation of the lipophilic phenylethyl tail and the polar

methanamine headgroup.

Based on pharmacophore modeling and structural homology, this molecule is a high-probability

ligand for Sigma-1 receptors (

R) and a potential modulator of Monoamine Transporters (MATs). Its structure combines the
lipophilic bulk required for hydrophobic pocket occupancy with a primary amine capable of
forming critical salt bridges, mimicking the binding modes of established CNS agents like
Fenpropimorph (Sigma-1) and Gabapentinoids (calcium channels).

Chemical Biology & Pharmacophore Analysis[1]
The Gem-Disubstituted Effect
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The core of this molecule is the cyclopentane ring substituted at the C1 position. This creates a

quaternary carbon center, enforcing the Thorpe-Ingold Effect (gem-dimethyl effect).

Conformational Restriction: The cyclopentyl ring restricts the bond rotation of the C1

substituents, reducing the entropic penalty of binding.

Vector Alignment: It forces the phenylethyl (hydrophobic) and methanamine (polar) groups

into a specific "V-shape" trajectory, often required for deep pocket binding in GPCRs and ion

channels.

Pharmacophore Mapping (Sigma-1 Receptor)
The Sigma-1 receptor ligand binding domain is a hydrophobic pocket with a critical aspartate

residue (Asp126) for ionic interaction. 1-[1-(2-phenylethyl)cyclopentyl]methanamine maps

perfectly to this site:

Pharmacophore Element Molecular Feature Interaction Type

Primary Pharmacophore Nitrogen atom (Methanamine)
Ionic Bond (Salt Bridge) with

Asp126

Secondary Pharmacophore Phenyl Ring
-

Stacking with Trp/Tyr residues

Spacer Region Ethyl + Cyclopentyl
Hydrophobic Van der Waals

interactions

Bulk Tolerance Cyclopentyl Ring Fills the hydrophobic vestibule

Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold can be dissected into three distinct regions: the Amine Head, the

Cycloalkyl Core, and the Lipophilic Tail.

Region A: The Amine Head (Methanamine)
Primary vs. Secondary/Tertiary: The title compound possesses a primary amine (
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).

Sigma-1 Context: While tertiary amines (e.g., N,N-dimethyl) often show higher affinity for

R due to better hydrophobic packing, primary amines retain significant activity if the
lipophilic tail is sufficiently potent.

Modification Logic: Methylation of this amine (to

) typically increases affinity for Sigma-1 and Monoamine transporters by 5–10 fold.

Metabolic Stability: The primary amine is susceptible to MAO (Monoamine Oxidase)

degradation; however, the steric bulk of the adjacent cyclopentyl ring retards this

metabolism.

Region B: The Cycloalkyl Core (Cyclopentane)
Ring Size (C5 vs. C6):

Cyclopentyl (C5): Provides a "flatter" conformation compared to cyclohexyl. This is often

favorable for fitting into narrow hydrophobic clefts.

Cyclohexyl (C6): Increasing the ring to a cyclohexane (analogous to Venlafaxine

precursors) introduces a chair conformation that may clash with restricted pockets.

Substituent Vector: The 1,1-disubstitution pattern is critical. Moving the amine to the 2-

position (vicinal) drastically alters the vector, likely abolishing activity at the target site.

Region C: The Lipophilic Tail (Phenylethyl)
Chain Length (Ethyl Linker): The 2-carbon (ethyl) linker between the ring and the phenyl

group is the optimal length for Sigma-1 binding.

Benzyl (1-carbon): Too short; causes steric clash between the phenyl ring and the receptor

wall.

Propyl (3-carbon):[1] Too flexible; increases entropic cost.

Aromatic Substitution:
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Unsubstituted: Balanced affinity.

Para-Halogenation (4-F, 4-Cl): Typically increases potency by accessing a secondary

halogen-binding pocket (as seen in Haloperidol).

Mechanistic Pathway & Signaling[3]
The following diagram illustrates the hypothetical signaling pathway modulation by this scaffold

upon binding to the Sigma-1 receptor (Chaperone activity).
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Caption: Predicted mechanism of action: Ligand binding dissociates Sig-1R from BiP, allowing

it to chaperone IP3R and enhance mitochondrial calcium signaling.

Experimental Protocols: Synthesis & Validation
Synthetic Route
The most robust synthesis utilizes the alkylation of cyclopentanecarbonitrile followed by

reduction. This route is scalable and avoids high-pressure hydrogenation.

Step 1: Alkylation (Formation of the Quaternary Center)

Reagents: Cyclopentanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), (2-

Bromoethyl)benzene (1.1 eq).

Solvent: Anhydrous THF.
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Procedure:

Cool THF solution of LDA to -78°C under Argon.

Add Cyclopentanecarbonitrile dropwise; stir for 1 hour (formation of carbanion).

Add (2-Bromoethyl)benzene dropwise.

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Quench: Sat.

. Extract with EtOAc.

Product: 1-(2-phenylethyl)cyclopentanecarbonitrile.

Step 2: Reduction (Nitrile to Amine)

Reagents:

(Lithium Aluminum Hydride, 2.0 eq).

Solvent: Anhydrous Diethyl Ether or THF.

Procedure:

Suspend

in dry ether at 0°C.

Add the nitrile intermediate dropwise (exothermic).

Reflux for 4 hours.

Workup (Fieser Method): Cool to 0°C. Add

mL

,

mL 15%
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,

mL

.

Filter precipitate. Dry filtrate over

.[2]

Purification: Acid-base extraction or Column Chromatography (DCM:MeOH:NH3).

Synthesis Workflow Diagram
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Caption: Two-step synthetic pathway via nitrile alkylation and hydride reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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